molecular formula C19H23NO2 B034690 Minamestane CAS No. 105051-87-4

Minamestane

Cat. No. B034690
M. Wt: 297.4 g/mol
InChI Key: DAKHYLIFCYPHQW-KZQROQTASA-N
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Description

Minamestane is a steroidal aromatase inhibitor . It was under development by Farmitalia-Carlo Erba as an antineoplastic agent in the mid-1990s but was never marketed . Unlike other steroidal aromatase inhibitors such as formestane and exemestane, minamestane does not have androgenic properties .


Molecular Structure Analysis

Minamestane has a chemical formula of C19H23NO2 . Its exact mass is 297.17 and its molecular weight is 297.400 . The elemental analysis shows that it contains 76.74% Carbon, 7.80% Hydrogen, 4.71% Nitrogen, and 10.76% Oxygen .


Physical And Chemical Properties Analysis

Minamestane has a density of 1.2±0.1 g/cm3, a boiling point of 499.4±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 76.8±3.0 kJ/mol and its flash point is 255.8±28.7 °C . The molar refractivity is 84.9±0.4 cm3 .

Scientific Research Applications

  • Mesothelium Research : Minamestane helps distinguish between reactive and neoplastic mesothelium in studies, contributing to our understanding of these cellular structures (Histopathology, 2003).

  • Pharmacogenomics : It is used to study the regulation and signaling pathways of phase I and II drug-metabolizing enzymes, crucial for understanding how drugs are processed in the body (Rushmore & Kong, 2002).

  • Oceanic Phosphorus Cycle : Research involves using Minamestane to study the oceanic phosphorus cycle, which is essential to understanding climate and tectonic relationships (Paytan & McLaughlin, 2007).

  • Seismic Verification : It was used in numerical and experimental studies for seismic verification of the Italian PEC fast reactor test facility, demonstrating its role in engineering and safety studies (Martelli et al., 1988).

  • Drug Metabolism/Transport : Minamestane is studied for its role in inducing phase I, II, and III drug metabolism/transport in the human body, which is crucial for understanding the effects of xenobiotics (Xu, Li & Kong, 2005).

  • Atmospheric Studies : The MINATROC field campaign 2000 on Monte Cimone provided evidence of efficient uptake of gas-phase HNO3 by atmospheric mineral-dust aerosol particles, showing its application in atmospheric chemistry (Hanke et al., 2002).

  • Anesthesia in Surgery : Minaxolone, related to Minamestane, was used to induce anesthesia in minor surgical procedures with a low incidence of nausea and vomiting, highlighting its medical application (Punchihewa et al., 1980).

  • Quality of Care Audit : The Myocardial Ischaemia National Audit Project (MINAP) audits the quality of care for patients with acute coronary syndrome and serves as a resource for academic research (Herrett et al., 2010).

  • Neuroprotection in Stroke : FK506-liposomes significantly reduced cerebral cell death and ameliorated motor function deficits in t-MCAO rats, suggesting potential as a neuroprotectant after cerebral stroke (Ishii et al., 2013).

  • Medicinal Plant Research : Ajuga reptans L. (Lamiaceae) was studied for its medicinal activities and no potentially toxic compounds were identified in its essential oil and polar fraction, indicating safety and potential therapeutic applications (Frezza et al., 2018).

Safety And Hazards

When handling Minamestane, it’s important to avoid dust formation and avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(8R,9S,10R,13S,14S)-4-amino-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h3-4,8,10-13H,5-7,9,20H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKHYLIFCYPHQW-KZQROQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C=CC4=C(C(=O)C=CC34C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=C(C(=O)C=C[C@]34C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883152
Record name Minamestane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minamestane

CAS RN

105051-87-4
Record name 4-Aminoandrosta-1,4,6-triene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105051-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Minamestane [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105051874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Minamestane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MINAMESTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J02058ABVE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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